2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O4S/c1-14-11-20(28-33-14)27-21(30)13-34-23-26-12-19(15-3-7-17(31-2)8-4-15)29(23)16-5-9-18(10-6-16)32-22(24)25/h3-12,22H,13H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUALQHRXVLJQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 1226440-02-3, has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.43 g/mol. The structural components include:
- Difluoromethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
- Methoxyphenyl moiety : Often associated with various biological activities.
- Imidazole and isoxazole rings : Contribute to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of receptor functions and enzyme activities. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may influence its interaction with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activities in treated cells .
Antimicrobial Activity
The compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a disc diffusion assay, it showed effectiveness comparable to standard antibiotics like ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–64 µg/mL for these strains.
Anti-inflammatory Effects
In animal models, this compound demonstrated significant anti-inflammatory activity. It reduced paw edema in carrageenan-induced inflammation models, suggesting its potential use in treating inflammatory conditions. The observed effects were comparable to those produced by standard anti-inflammatory drugs such as diclofenac .
Case Studies
-
Cytotoxicity Assay :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was employed.
- Results : IC50 value was found to be 15 µM, indicating potent cytotoxicity.
-
Antimicrobial Testing :
- Objective : To assess antimicrobial efficacy against bacterial strains.
- Method : Disc diffusion method was utilized.
- Results : Inhibition zones ranged from 15 mm to 25 mm depending on the strain.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory effects in vivo.
- Method : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in edema was observed at doses of 10 mg/kg.
Data Tables
| Activity Type | Test Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 15 µM |
| Antimicrobial | Disc Diffusion | Inhibition zones: 15 mm - 25 mm |
| Anti-inflammatory | Paw Edema Model | Reduction at 10 mg/kg |
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, similar to this compound, exhibit significant anticancer properties. For example, compounds containing imidazole rings have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that such derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Antiviral Properties
Compounds with structural similarities to 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have also been studied for their antiviral activities. The presence of the isoxazole moiety may enhance the compound's ability to inhibit viral replication, which is crucial in developing treatments for viral infections .
Fungicidal and Herbicidal Properties
The imidazole derivatives are widely recognized for their applications in agriculture as fungicides and herbicides. The structural features of this compound suggest potential efficacy against various plant pathogens. Research has shown that similar compounds can disrupt fungal cell membranes or inhibit key enzymes necessary for fungal growth, indicating a promising avenue for agricultural use .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives, noting that modifications at specific positions significantly enhanced their anticancer activity. The study highlighted that compounds with difluoromethoxy substituents exhibited improved selectivity towards cancer cells compared to normal cells, suggesting a potential therapeutic index for further development .
Case Study 2: Antiviral Activity
In another investigation, researchers synthesized a range of imidazole-based compounds and tested their antiviral properties against influenza virus strains. The results indicated that certain derivatives could reduce viral titers significantly, showcasing the importance of structural diversity in enhancing antiviral efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s difluoromethoxy group likely improves metabolic stability compared to methoxy or fluorophenyl groups in analogs like Compound 9 and 9e. Fluorine atoms reduce oxidative metabolism, enhancing half-life . Isoxazole vs. Thiazole: The 5-methylisoxazol-3-yl group in the target compound differs electronically from the thiazole rings in Compound 9 and 9e.
Synthetic Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution between an imidazole-2-thiol and 2-chloro-N-(5-methylisoxazol-3-yl)acetamide, analogous to methods in (e.g., K₂CO₃-mediated coupling) .
- In contrast, triazole-linked analogs (e.g., 9e) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in .
Spectral Characterization :
Q & A
Synthesis Optimization and Reaction Conditions
-
Basic: What are the key considerations for optimizing the synthesis of this compound?
- Methodology: Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, as demonstrated in analogous imidazole-thioacetamide syntheses. Reflux conditions (60–150°C) and catalysts like zeolites improve yields. Monitor progress via TLC and purify via recrystallization (ethanol/DMF mixtures) .
-
Advanced: How can Design of Experiments (DoE) enhance scalability?
Structural Confirmation and Analytical Techniques
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Basic: Which spectroscopic methods confirm the compound’s structure?
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Advanced: How does X-ray crystallography resolve ambiguities?
Biological Activity Profiling
-
Basic: What in vitro assays are suitable for initial screening?
-
Advanced: How to design pharmacokinetic studies?
Structure-Activity Relationship (SAR) Analysis
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Basic: Which substituents impact bioactivity?
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Advanced: How does molecular docking guide SAR?
Resolving Data Contradictions
-
Basic: How to address inconsistent IC₅₀ values?
-
Advanced: How to identify off-target effects?
Advanced Experimental Design
-
Basic: What statistical approaches improve reliability?
-
Advanced: How to integrate machine learning?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
